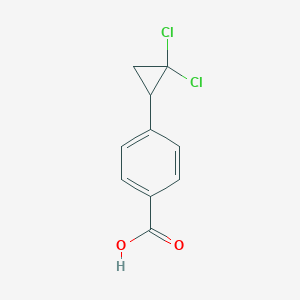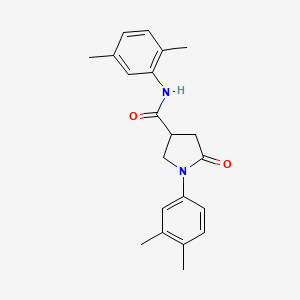![molecular formula C15H14Cl2N2O3S B4167260 N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-phenylalaninamide](/img/structure/B4167260.png)
N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-phenylalaninamide
Vue d'ensemble
Description
N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-phenylalaninamide, also known as DCPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DCPA is a sulfonylurea herbicide that has been used extensively in agriculture to control weeds. However, recent studies have shown that DCPA has other potential applications, including its use in scientific research.
Mécanisme D'action
The mechanism of action of N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-phenylalaninamide is not fully understood, but it is believed to inhibit the activity of the enzyme ATP-sensitive potassium channel (KATP). This leads to an increase in intracellular calcium levels, which activates signaling pathways that induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-phenylalaninamide has been found to have a number of biochemical and physiological effects. In cancer cells, N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-phenylalaninamide has been shown to induce apoptosis, inhibit cell proliferation, and decrease the expression of anti-apoptotic proteins. In pancreatic beta cells, N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-phenylalaninamide has been found to stimulate insulin secretion and increase glucose uptake.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-phenylalaninamide in lab experiments is its specificity. N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-phenylalaninamide has been found to selectively inhibit the activity of KATP channels, which makes it a useful tool for studying the role of these channels in various physiological processes. However, one of the limitations of using N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-phenylalaninamide is its potential toxicity. N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-phenylalaninamide has been found to be toxic to some cell types, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-phenylalaninamide. One area of research is to further investigate the mechanism of action of N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-phenylalaninamide. Another area of research is to explore the potential applications of N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-phenylalaninamide in other fields, such as neuroscience and cardiovascular research. Additionally, there is a need for further studies on the toxicity of N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-phenylalaninamide and its potential side effects on human health.
In conclusion, N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-phenylalaninamide is a chemical compound that has potential applications in various fields of scientific research. Its specificity and ability to inhibit the activity of KATP channels make it a useful tool for studying various physiological processes. However, further research is needed to fully understand its mechanism of action and potential side effects.
Applications De Recherche Scientifique
N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-phenylalaninamide has been found to have potential applications in various fields of scientific research. One of the most promising applications of N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-phenylalaninamide is in cancer research. Studies have shown that N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-phenylalaninamide can inhibit the growth of cancer cells and induce apoptosis. N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-phenylalaninamide has also been found to have potential applications in the treatment of diabetes, as it can stimulate insulin secretion.
Propriétés
IUPAC Name |
2-[(2,5-dichlorophenyl)sulfonylamino]-N-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O3S/c1-10(15(20)18-12-5-3-2-4-6-12)19-23(21,22)14-9-11(16)7-8-13(14)17/h2-10,19H,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHVWJEPFQJVZLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1)NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-acetyl-1-cyclopentyl-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]cyclohexanecarboxamide](/img/structure/B4167178.png)
![4'-(2,4-dichlorobenzyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B4167185.png)
![4'-(4-nitrobenzyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B4167190.png)
![methyl 4-chloro-3-{[N-(4-methylphenyl)-N-(methylsulfonyl)alanyl]amino}benzoate](/img/structure/B4167192.png)
![N-[2-(allyloxy)benzyl]-2-(4-fluorophenyl)ethanamine hydrochloride](/img/structure/B4167200.png)
![1,2-diphenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4167209.png)

![N-(4-bromophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea](/img/structure/B4167230.png)
![N-[(1-phenylcyclopentyl)methyl]-N'-1,3,4-thiadiazol-2-ylethanediamide](/img/structure/B4167253.png)

![N-[7-(1-hydroxypropyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-4-methylbenzamide](/img/structure/B4167266.png)
![2-[(3-benzyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N,N-diphenylacetamide](/img/structure/B4167272.png)
![2-{[(3-chloro-4-methoxyphenyl)sulfonyl]amino}-N-(1-phenylethyl)benzamide](/img/structure/B4167273.png)
![2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B4167277.png)